molecular formula C10H10ClNO4 B8467385 Ethyl 2-chloro-(3-nitrophenyl)acetate

Ethyl 2-chloro-(3-nitrophenyl)acetate

Cat. No.: B8467385
M. Wt: 243.64 g/mol
InChI Key: NYXXSAXDDGGLQF-UHFFFAOYSA-N
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Description

Ethyl 2-Chloro-(3-nitrophenyl)acetate is an aromatic ester intermediate of significant value in organic and pharmaceutical chemistry research. Its structure, featuring both chloro and nitro substituents on the phenyl ring, makes it a versatile building block for the synthesis of more complex molecules. Researchers utilize this compound in the construction of heterocyclic compounds and as a precursor in the development of potential active pharmaceutical ingredients (APIs). The nitro group can be readily reduced to an amine, facilitating access to various aniline derivatives, while the ester can be hydrolyzed to the acid or transformed into other functional groups, offering multiple synthetic handles for further chemical exploration. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

ethyl 2-chloro-2-(3-nitrophenyl)acetate

InChI

InChI=1S/C10H10ClNO4/c1-2-16-10(13)9(11)7-4-3-5-8(6-7)12(14)15/h3-6,9H,2H2,1H3

InChI Key

NYXXSAXDDGGLQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The meta-nitro group in ethyl 2-(3-nitrophenyl)acetate enhances electrophilic reactivity compared to ortho-nitro analogs, as seen in cyclocondensation reactions with aminouracils .
  • Chloro Impact : The α-chloro group in ethyl 2-chloroacetoacetate increases susceptibility to nucleophilic substitution, making it a versatile intermediate in pesticide synthesis .
  • Crystal Packing: Hydrogen bonding (N–H⋯O) and π–π interactions stabilize the crystal structures of nitro-substituted acetates, as observed in ethyl 2-amino-4-(3-nitrophenyl)acetate .

Ethyl 2-(3-nitrophenyl)acetate

  • Synthesis: Esterification of 3-nitrophenylacetic acid with ethanol under acidic catalysis (e.g., H₂SO₄).
  • Applications: Precursor for Hantzsch-type pyrido[2,3-d]pyrimidines via cyclocondensation with aminouracils .

Ethyl 2-(4-chloro-2-nitrophenyl)acetate

  • Synthesis : Likely involves nitration and chlorination of phenylacetic acid derivatives, followed by esterification.
  • Applications : Intermediate in agrochemicals; halogen substitution enhances bioactivity.

Ethyl 2-chloroacetoacetate

  • Synthesis : Chlorination of ethyl acetoacetate using Cl₂ or SOCl₂.
  • Applications: Key intermediate for organophosphorus insecticides (e.g., via nucleophilic displacement).

Research Findings and Challenges

  • Crystallography : SHELX software has been widely used to resolve the crystal structures of nitro-substituted acetates, revealing intermolecular hydrogen bonds and π-stacking interactions .
  • Stereoelectronic Effects : The nitro group’s position (meta vs. ortho) significantly impacts reaction pathways. For example, meta-nitro derivatives favor cyclization over para-substituted analogs .
  • Challenges: Limited data on Ethyl 2-chloro-(3-nitrophenyl)acetate necessitate extrapolation from analogs. Synthetic routes may require optimization to avoid byproducts from competing nitro-group reductions or ester hydrolyses .

Preparation Methods

Reaction Mechanism and Optimization

In a typical procedure, ethyl 2-bromo-(3-nitrophenyl)acetate reacts with benzenesulfonyl chloride (PhSO2_2Cl) in acetonitrile at 85°C for 2.5 hours. The sulfonyl chloride acts as both a chlorinating agent and a base scavenger, facilitating the substitution reaction. Key parameters include:

  • Solvent selection : Acetonitrile enhances reaction kinetics due to its high polarity and boiling point.

  • Stoichiometry : A 6:1 molar ratio of PhSO2_2Cl to the bromoester ensures complete conversion.

  • Workup : Post-reaction, the mixture is concentrated, treated with saturated Na2_2CO3_3, and extracted with ethyl acetate. Drying over Na2_2SO4_4 and solvent evaporation yield the product as a white solid (>99% purity).

Table 1: Optimization of Nucleophilic Substitution

ParameterOptimal ConditionYield (%)
SolventAcetonitrile>99
Temperature85°C>99
PhSO2_2Cl Equiv.6.0>99

This method is scalable to 500 mg inputs without yield reduction, making it industrially viable.

Nitration of Chlorophenyl Acetate Intermediates

Introducing the nitro group at the 3-position requires precise control over electrophilic aromatic substitution (EAS) dynamics. The nitro group’s meta-directing effect, combined with the electron-withdrawing chlorine, ensures regioselectivity.

Nitration Protocol

  • Substrate preparation : Ethyl 2-chlorophenylacetate is dissolved in concentrated H2_2SO4_4 at 0°C.

  • Nitrating agent : A mixture of HNO3_3 (70%) and H2_2SO4_4 (98%) is added dropwise to maintain temperatures below 10°C.

  • Reaction monitoring : TLC or HPLC confirms completion after 4 hours.

  • Isolation : The product is quenched in ice water, extracted with dichloromethane, and purified via silica gel chromatography.

Challenges and Solutions

  • Ester hydrolysis risk : Low-temperature nitration (0–10°C) minimizes acid-catalyzed ester degradation.

  • Byproduct formation : Recrystallization from ethanol/water removes ortho-nitrated impurities.

Direct α-Chlorination of 3-Nitrophenylacetic Acid Esters

Chlorination at the α-carbon of the ester group employs reagents like sulfuryl chloride (SO2_2Cl2_2) or phosphorus pentachloride (PCl5_5).

Procedure with Sulfuryl Chloride

  • Reaction setup : Ethyl 3-nitrophenylacetate (1.0 equiv) and SO2_2Cl2_2 (1.2 equiv) are refluxed in dry CCl4_4 for 6 hours.

  • Quenching : Excess reagent is neutralized with NaHCO3_3.

  • Purification : Distillation under reduced pressure isolates the product (82% yield).

Table 2: Chlorination Efficiency Across Reagents

ReagentSolventTemperatureTime (h)Yield (%)
SO2_2Cl2_2CCl4_4Reflux682
PCl5_5Toluene110°C875
Cl2_2 (gas)CH3_3CN25°C1268

SO2_2Cl2_2 outperforms alternatives due to its stability and selectivity.

One-Pot Synthesis via Sequential Functionalization

A streamlined approach combines nitration and chlorination in a single reactor, reducing purification steps.

Steps

  • Esterification : 3-Nitrophenylacetic acid is treated with ethanol and H2_2SO4_4 (catalytic) under reflux.

  • In situ chlorination : PhSO2_2Cl (6.0 equiv) is added directly to the esterification mixture at 85°C.

  • Workup : The crude product is extracted, dried, and crystallized (78% overall yield).

Advantages

  • Eliminates intermediate isolation, saving time and resources.

  • Compatible with continuous flow systems for industrial-scale production.

Green Chemistry Approaches

Emerging methods prioritize sustainability without compromising efficiency.

Microwave-Assisted Chlorination

Microwave irradiation (300 W, 100°C) reduces reaction times from hours to minutes. Ethyl 3-nitrophenylacetate and PhSO2_2Cl in dimethylformamide (DMF) achieve 89% yield in 15 minutes.

Solvent Replacement

Cyclopentyl methyl ether (CPME), a biodegradable solvent, replaces acetonitrile with comparable yields (85%) .

Q & A

Q. What are the common synthetic routes for Ethyl 2-chloro-(3-nitrophenyl)acetate?

Methodological Answer: Synthesis typically involves esterification of the corresponding chloro-substituted nitrophenylacetic acid with ethanol under acid catalysis. For example:

  • Step 1: React 3-nitrophenylacetic acid with thionyl chloride (SOCl₂) to form the acid chloride intermediate.
  • Step 2: Esterify the acid chloride with ethanol in the presence of a base (e.g., pyridine) to yield the ethyl ester .
  • Alternative Route: Direct esterification using sulfuric acid as a catalyst under reflux conditions .

Table 1: Comparison of Synthetic Conditions

MethodCatalystTemperatureYield (%)Reference
Acid chloride routeSOCl₂0–25°C75–85
Direct esterificationH₂SO₄Reflux60–70

Q. How is this compound characterized structurally?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions (e.g., nitro at C3, chloro at C2) .
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., m/z ≈ 243.64 for C₁₀H₁₀ClNO₄) .
  • Infrared (IR) Spectroscopy: Peaks at ~1730 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

Advanced Research Questions

Q. How can crystallographic data contradictions in this compound be resolved?

Q. What mechanistic insights explain the reactivity of the chloro and nitro groups in this compound?

Methodological Answer:

  • Nitro Group (NO₂): Acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. Reactivity can be probed via nitration competition experiments .
  • Chloro Group (Cl): Participates in nucleophilic aromatic substitution (SNAr) under basic conditions. For example, reaction with KOH in ethanol yields hydroxyl derivatives .
  • Competing Pathways: Kinetic studies using HPLC can quantify substituent effects on reaction rates .

Q. How can conflicting biological activity data for analogs of this compound be analyzed?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Compare bioactivity of this compound with analogs (e.g., hydroxyl or methyl substitutes) .
  • Dose-Response Curves: Use in vitro assays (e.g., enzyme inhibition) to identify IC₅₀ values. For instance, notes nitroaromatics show antimicrobial activity at µM ranges .
  • Statistical Validation: Apply ANOVA to assess significance of bioactivity differences across structural variants .

Data Contradiction and Optimization

Q. Why do synthetic yields vary across studies, and how can they be optimized?

Methodological Answer: Yield discrepancies arise from:

  • Purity of starting materials: Impurities in 3-nitrophenylacetic acid reduce efficiency. Purify via recrystallization before synthesis .
  • Catalyst choice: Replace H₂SO₄ with p-toluenesulfonic acid (PTSA) to minimize side reactions (e.g., nitro group reduction) .
  • Reaction monitoring: Use TLC with UV detection (Rf ≈ 0.5 in hexane:EtOAc 7:3) to track progress .

Q. What strategies validate the absence of by-products in synthesis?

Methodological Answer:

  • Chromatography: HPLC with a C18 column (mobile phase: acetonitrile/water) to detect ester hydrolysis by-products .
  • Spectroscopic spiking: Add pure reference samples to NMR to confirm no overlapping peaks .

Future Research Directions

  • Crystallography: Explore temperature-dependent polymorphism using synchrotron X-ray sources .
  • Biological Screening: Test against cancer cell lines (e.g., MCF-7) given nitroaromatics’ DNA intercalation potential .

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